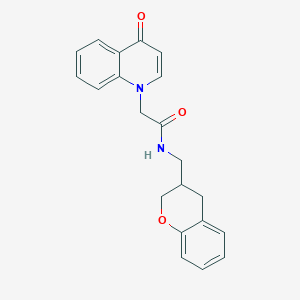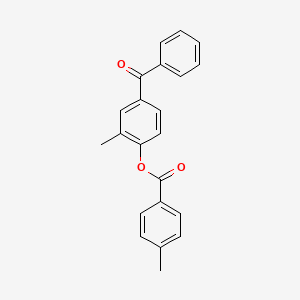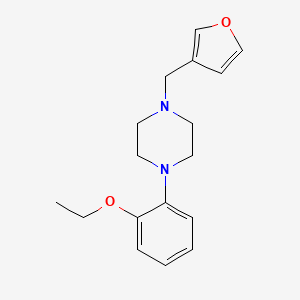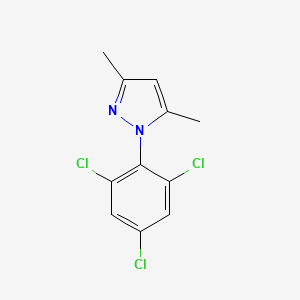![molecular formula C21H22N4O2S B5624917 (3aS*,6aS*)-2-benzyl-5-(2-methylthieno[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5624917.png)
(3aS*,6aS*)-2-benzyl-5-(2-methylthieno[2,3-d]pyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to this structure often involves multistep reactions, starting from simpler precursors. For example, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for related structures, can be achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate (Tumkevicius et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a pyrrolo[2,3-d]pyrimidine scaffold, which is conducive to dual inhibitory activity against biological targets due to the 4-position substituent's role in determining potency (Gangjee et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary significantly depending on the substituents and the core structure. For instance, the introduction of a thiol group can lead to the formation of antithrombotic compounds through methods such as thermal fusion or hydrogenolysis (Furrer et al., 1994).
作用機序
将来の方向性
特性
IUPAC Name |
(3aS,6aS)-2-benzyl-5-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-22-18(17-7-8-28-19(17)23-14)25-11-16-10-24(9-15-5-3-2-4-6-15)12-21(16,13-25)20(26)27/h2-8,16H,9-13H2,1H3,(H,26,27)/t16-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMAEWSDBRIJNK-KKSFZXQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CC4CN(CC4(C3)C(=O)O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C=CSC2=N1)N3C[C@@H]4CN(C[C@@]4(C3)C(=O)O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2-benzyl-5-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-oxo-3-[rel-(1S,5R)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}amine dihydrochloride](/img/structure/B5624837.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(2-methyl-6-propyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5624847.png)

![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)
![2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide](/img/structure/B5624880.png)


![4-{[(4-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5624896.png)
![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)
![2-methyl-4-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]pyrimidine](/img/structure/B5624921.png)